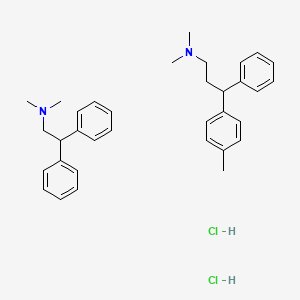

Bronchodilat

Description

Properties

CAS No. |

76986-90-8 |

|---|---|

Molecular Formula |

C34H44Cl2N2 |

Molecular Weight |

551.6 g/mol |

IUPAC Name |

N,N-dimethyl-2,2-diphenylethanamine;N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C18H23N.C16H19N.2ClH/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16;1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;/h4-12,18H,13-14H2,1-3H3;3-12,16H,13H2,1-2H3;2*1H |

InChI Key |

QWZIRCKGIJTEOQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2.CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.Cl.Cl |

Synonyms |

bronchodilat |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of Bronchodilator Action on Airway Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal molecular mechanisms by which bronchodilators induce relaxation of airway smooth muscle (ASM). The content herein is intended for researchers, scientists, and professionals involved in the discovery and development of respiratory therapeutics. This document delves into the intricate signaling pathways, presents comparative quantitative data on drug efficacy, and details established experimental protocols for studying these mechanisms.

Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary therapeutic effect is the relaxation of airway smooth muscle, which alleviates bronchoconstriction and improves airflow. The three main classes of bronchodilators—β2-adrenergic receptor agonists, muscarinic receptor antagonists, and phosphodiesterase inhibitors—exert their effects through distinct and complex signaling cascades within the ASM cells. Understanding these core mechanisms at a molecular level is paramount for the rational design of novel and more effective bronchodilator drugs.

This guide will explore the canonical and emerging signaling pathways, including the cyclic adenosine monophosphate (cAMP)-dependent and -independent pathways, the role of intracellular calcium, and the modulation of the contractile apparatus.

β2-Adrenergic Receptor Agonist Pathway

β2-adrenergic receptor agonists are potent bronchodilators that mimic the action of endogenous catecholamines. Their mechanism is primarily centered on the activation of the Gs-protein coupled β2-adrenergic receptor, leading to an increase in intracellular cAMP.

Signaling Cascade

Activation of the β2-adrenergic receptor by an agonist initiates a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The subsequent rise in intracellular cAMP concentration activates two main downstream effector pathways: the classical protein kinase A (PKA) pathway and the more recently elucidated Exchange protein directly activated by cAMP (Epac) pathway.

Protein Kinase A (PKA) Pathway: The majority of the bronchodilatory effects of cAMP are mediated through PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. Binding of cAMP to the regulatory subunits releases the active catalytic subunits. These catalytic subunits then phosphorylate a number of intracellular target proteins that collectively promote smooth muscle relaxation. Key phosphorylation targets include:

-

Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, reducing the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20) and thereby inhibiting the interaction of myosin with actin, which is essential for muscle contraction.[1][2]

-

Phospholamban: In some smooth muscle types, PKA phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum and a decrease in cytosolic Ca2+ levels.

-

Ion Channels: PKA can phosphorylate and activate large-conductance calcium-activated potassium channels (BKCa), leading to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated Ca2+ channels, further reducing intracellular Ca2+ concentration.

Exchange Protein Directly Activated by cAMP (Epac) Pathway: Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2.[3][4][5] Upon binding cAMP, Epac undergoes a conformational change that allows it to activate Rap1. Activated Rap1 can then influence downstream effectors to promote relaxation. The Epac pathway contributes to bronchodilation by:

-

Inhibiting RhoA Activation: The Epac-Rap1 axis can suppress the activity of the small GTPase RhoA, a key regulator of Ca2+ sensitization and smooth muscle contraction.[3][4][6]

-

Modulating Rac1 Activity: Epac activation can lead to the activation of Rac1, which can contribute to the inhibition of MLC phosphorylation and promote relaxation.[3]

References

- 1. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin Light Chain Kinase Is Necessary for Tonic Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. mdpi.com [mdpi.com]

- 6. The cAMP-responsive Rap1 guanine nucleotide exchange factor, Epac, induces smooth muscle relaxation by down-regulation of RhoA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Bronchodilator Targets in Asthma and COPD: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of emerging bronchodilator targets for asthma and Chronic Obstructive Pulmonary Disease (COPD). It delves into the core signaling pathways, presents quantitative data on novel therapeutic agents, and offers detailed experimental protocols for key assays in the field. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance the treatment of obstructive lung diseases.

Introduction: The Unmet Need for Novel Bronchodilators

Asthma and COPD are chronic inflammatory lung diseases characterized by airflow limitation and respiratory symptoms. While current therapies, primarily long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs), are effective for many patients, a significant portion continues to experience symptoms and exacerbations. This highlights the critical need for novel bronchodilators with different mechanisms of action to address these unmet needs. This guide explores several promising new targets that have the potential to revolutionize the management of asthma and COPD.

Dual Phosphodiesterase (PDE) 3/4 Inhibitors

Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), intracellular second messengers that play a crucial role in airway smooth muscle relaxation. The inhibition of PDE3, prevalent in airway smooth muscle, leads to bronchodilation. Inhibition of PDE4, found in inflammatory cells, has anti-inflammatory effects. Dual PDE3/4 inhibitors offer the advantage of combining both bronchodilator and anti-inflammatory actions in a single molecule.

Signaling Pathway

Dual PDE3/4 inhibitors increase intracellular cAMP levels in airway smooth muscle cells. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.

Caption: Signaling pathway of dual PDE3/4 inhibition in airway smooth muscle.

Quantitative Data: Ensifentrine and RPL554

Clinical trials have demonstrated the efficacy of dual PDE3/4 inhibitors in improving lung function in patients with COPD.

| Compound | Study | Dose | Primary Endpoint | Result | Citation |

| Ensifentrine | ENHANCE-1 (Phase 3) | 3 mg nebulized, twice daily | Change from baseline in FEV1 AUC 0-12h at week 12 | 87 mL increase vs. placebo (p<0.0001) | [1][2] |

| ENHANCE-1 (Phase 3) | 3 mg nebulized, twice daily | Peak FEV1 0-4h at week 12 | 147 mL increase vs. placebo (p<0.0001) | [2] | |

| ENHANCE-1 (Phase 3) | 3 mg nebulized, twice daily | Morning trough FEV1 at week 12 | 35 mL increase vs. placebo (p=0.0421) | [2] | |

| Meta-analysis | 3 mg | Trough FEV1 at week 12 | 46 mL increase vs. placebo (p<0.001) | [3] | |

| RPL554 | Phase 2b | 0.75-6.0 mg nebulized, twice daily | Peak FEV1 at 4 weeks | >200 mL increase vs. placebo (p<0.001) | [4] |

| Crossover Study 1 | 6 mg single dose | Peak FEV1 vs. placebo | 223 mL increase | [5] | |

| Crossover Study 1 | 6 mg + salbutamol | Peak FEV1 vs. salbutamol alone | 108 mL additional increase (p<0.0001) | [5] | |

| Crossover Study 2 | 6 mg + tiotropium | Peak FEV1 vs. tiotropium + placebo (Day 3) | 500 mL vs. 373 mL (p<0.0001) | [5] |

Bitter Taste Receptor (TAS2R) Agonists

Bitter taste receptors (TAS2Rs) are G protein-coupled receptors that, in addition to their role in taste perception, are expressed on human airway smooth muscle cells. Activation of these receptors leads to a potent bronchodilatory response, independent of the β2-adrenergic pathway.

Signaling Pathway

TAS2R agonists bind to TAS2Rs on the surface of airway smooth muscle cells, leading to the activation of G proteins and subsequent downstream signaling cascades that result in an increase in intracellular calcium. Paradoxically, this calcium increase in specific cellular microdomains activates large-conductance calcium-activated potassium (BK) channels, leading to membrane hyperpolarization and smooth muscle relaxation.

Caption: Signaling pathway of TAS2R agonism in airway smooth muscle.

Quantitative Data: TAS2R5 Agonists

Preclinical studies have identified potent TAS2R5 agonists with significant bronchodilatory effects.

| Compound | Target | Assay | Potency (EC50) | Efficacy (Rmax) | Citation |

| T5-1 (1,10-phenanthroline) | TAS2R5 | Intracellular Ca²⁺ in HASM cells | 29.7 µM | Maintained | [6] |

| T5-8 (o-quinone analogue) | TAS2R5 | Intracellular Ca²⁺ in HASM cells | 0.120 µM | Maintained | [6] |

Rho Kinase (ROCK) Inhibitors

The RhoA/Rho kinase (ROCK) pathway is a key regulator of airway smooth muscle contraction and is implicated in airway hyperresponsiveness. Inhibition of this pathway presents a novel approach to bronchodilation.

Signaling Pathway

Contractile agonists activate G protein-coupled receptors, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates ROCK, which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin cross-bridging and smooth muscle contraction. ROCK inhibitors block this pathway, promoting relaxation.

Caption: Signaling pathway of Rho Kinase (ROCK) inhibition in airway smooth muscle.

Quantitative Data: Y-27632

Preclinical studies have demonstrated the bronchodilatory effects of ROCK inhibitors.

| Compound | Model | Pre-contraction Agent | Potency (pEC50) | Citation |

| Y-27632 | Mouse cavernosal tissue | Phenylephrine (10 µmol/l) | 5.99 ± 0.02 | [2] |

Other Emerging Targets

Several other novel targets are in earlier stages of preclinical development.

Gα12 Signaling

Gα12, a member of the G12 family of G proteins, plays a crucial role in human airway smooth muscle contraction via the RhoA-dependent activation of the PI3K/ROCK axis. Inhibition of Gα12 signaling is a potential therapeutic strategy.

E-Prostanoid Receptor 4 (EP4) Agonists

Prostaglandin E2 (PGE2) can induce bronchodilation, and studies have shown that this effect in human airways is mediated by the EP4 receptor. Selective EP4 agonists are therefore being investigated as potential bronchodilators.

| Compound | Model | Potency (pEC50) | Efficacy (Emax) | Citation |

| PGE2 | Human bronchi | 7.06 ± 0.13 | 86 ± 4% of papaverine response | [7] |

| ONO-AE1-329 | Human bronchi | Potent relaxation | - | [7] |

| L-902688 | Human bronchi | Potent relaxation | - | [7] |

Detailed Experimental Protocols

Magnetic Twisting Cytometry (MTC) for Airway Smooth Muscle Cell Stiffness

This protocol outlines the measurement of airway smooth muscle cell stiffness, a key parameter in assessing bronchoconstriction and relaxation, using MTC.

Objective: To quantify the viscoelastic properties of single human airway smooth muscle (HASM) cells in response to contractile and relaxant stimuli.

Materials:

-

Human Airway Smooth Muscle (HASM) cells

-

Cell culture medium (e.g., Ham's F-12 with supplements)

-

Glass-bottom culture dishes

-

Ferromagnetic beads (4.5 µm diameter) coated with an RGD-containing peptide (e.g., Arg-Gly-Asp)

-

Phosphate-buffered saline (PBS)

-

Contractile agonist (e.g., acetylcholine)

-

Bronchodilator of interest

-

Magnetic Twisting Cytometer system integrated with an inverted microscope

Procedure:

-

Cell Culture: Culture HASM cells on collagen-coated glass-bottom dishes until they reach sub-confluence.

-

Bead Coating: a. Wash ferromagnetic beads with PBS. b. Incubate the beads with an RGD peptide solution (e.g., 50 µg/ml in carbonate buffer) overnight at 4°C on a rotator. This allows the peptide to bind to the beads, facilitating their attachment to integrin receptors on the cell surface. c. Wash the coated beads with PBS to remove any unbound peptide.

-

Bead Application: a. Aspirate the culture medium from the HASM cells and wash gently with PBS. b. Add the RGD-coated beads suspended in serum-free medium to the cells. c. Incubate for 15-20 minutes to allow the beads to bind to the cell surface. d. Gently wash the cells with medium to remove unbound beads.

-

MTC Measurement: a. Place the culture dish on the MTC stage, which is mounted on an inverted microscope. Maintain the cells at 37°C. b. Magnetization: Apply a brief, strong magnetic pulse (e.g., 2500 Gauss for <0.5 ms) to magnetize the beads in a specific direction (e.g., horizontally). c. Twisting: Apply a weaker, oscillating magnetic field (e.g., 1-75 Gauss) perpendicular to the direction of magnetization. This creates a twisting torque on the beads. d. Data Acquisition: Use a camera to capture images of the bead displacement in response to the twisting field. The displacement is tracked using image analysis software.

-

Data Analysis: a. Calculate the applied stress based on the magnetic field strength and bead properties. b. Measure the resulting strain from the bead displacement. c. The complex shear modulus (G), representing cell stiffness, is calculated from the stress-to-strain ratio. G has two components: the storage modulus (G'), representing elastic properties, and the loss modulus (G''), representing viscous properties.

-

Experimental Intervention: a. Obtain baseline stiffness measurements. b. Add a contractile agonist (e.g., acetylcholine) to the medium and repeat the MTC measurement to quantify the increase in cell stiffness. c. Add the novel bronchodilator being tested and perform serial MTC measurements to observe the time course of cell relaxation (decrease in stiffness).

Assessing Gα12/RhoA Pathway Activation

This protocol describes methods to evaluate the activation of the Gα12/RhoA signaling pathway in HASM cells.

Objective: To determine if a contractile agonist activates the Gα12/RhoA pathway and if a novel therapeutic can inhibit this activation.

Methods:

1. Co-immunoprecipitation to Assess Gα12-Receptor Coupling: a. Culture HASM cells and treat with the agonist of interest for a specified time. b. Lyse the cells in a mild lysis buffer to preserve protein-protein interactions. c. Incubate the cell lysate with an antibody against the G protein-coupled receptor of interest overnight at 4°C. d. Add protein A/G beads to pull down the antibody-receptor complex. e. Wash the beads to remove non-specifically bound proteins. f. Elute the proteins from the beads and analyze by Western blotting using an antibody against Gα12. The presence of a band for Gα12 indicates its coupling to the receptor.

2. Western Blot for Phosphorylated Downstream Targets: a. Culture HASM cells and serum-starve them to reduce baseline signaling. b. Pre-treat the cells with the test inhibitor or vehicle. c. Stimulate the cells with a contractile agonist (e.g., carbachol) for a short period (e.g., 5-10 minutes). d. Lyse the cells and separate the proteins by SDS-PAGE. e. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of myosin phosphatase targeting subunit 1 (MYPT1) and myosin light chain 20 (MLC20). f. Normalize the phosphorylated protein levels to the total protein levels for each target. A decrease in phosphorylation in the presence of the inhibitor indicates pathway inhibition.

3. Serum Response Element (SRE) Luciferase Reporter Assay for RhoA Activity: a. Co-transfect HASM cells with a plasmid containing the firefly luciferase gene under the control of the SRE promoter and a control plasmid with Renilla luciferase. b. Treat the cells with the agonist in the presence or absence of the test inhibitor. c. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system. d. Normalize the SRE-driven firefly luciferase activity to the Renilla luciferase activity. Inhibition of agonist-induced luciferase activity indicates a reduction in RhoA-mediated signaling.

Conclusion

The field of bronchodilator drug discovery is entering an exciting new phase, with several novel targets and mechanisms of action being actively explored. Dual PDE3/4 inhibitors, TAS2R agonists, and ROCK inhibitors have shown significant promise in preclinical and clinical studies. Furthermore, a deeper understanding of the roles of Gα12 signaling and EP4 receptors is paving the way for yet more innovative therapeutic strategies. The continued application of advanced experimental techniques, such as magnetic twisting cytometry, will be crucial in elucidating the mechanisms of these novel agents and accelerating their development for the benefit of patients with asthma and COPD.

References

- 1. EP4 receptor as a new target for bronchodilator therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP4 receptor as a new target for bronchodilator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of an Optical Magnetic Twisting Cytometry system for the study of cell mechanics | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. PGE(2) receptor (EP(4)) agonists: potent dilators of human bronchi and future asthma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Pharmacology of Beta2-Adrenergic Receptor Agonists

This guide provides a comprehensive overview of the molecular pharmacology of the beta2-adrenergic receptor (β2AR), a critical target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It covers the receptor's structure, complex signaling pathways, the quantitative assessment of agonist activity, and detailed experimental protocols for receptor characterization.

The Beta2-Adrenergic Receptor: Structure and Function

The human beta2-adrenergic receptor (β2AR) is a quintessential member of the G protein-coupled receptor (GPCR) superfamily, encoded by a gene on chromosome 5.[1] Like all GPCRs, it features a characteristic structure of seven transmembrane-spanning alpha-helical segments, an extracellular N-terminus, and an intracellular C-terminus.[2] This structure forms a binding pocket for endogenous catecholamine agonists like epinephrine and norepinephrine, as well as synthetic agonists used therapeutically.[3][4]

Post-translational modifications are crucial for β2AR function. N-glycosylation at the N-terminus is important for proper receptor insertion into the cell membrane and agonist trafficking.[2] Palmitoylation of a cysteine residue in the C-terminal tail is also critical; its absence can lead to an uncoupled receptor state.[2]

Signaling Pathways: Beyond the Canonical View

Activation of the β2AR by an agonist initiates a cascade of intracellular events. While classically viewed as a simple linear pathway, β2AR signaling is now understood to be multifaceted, involving multiple G proteins and scaffolding proteins like β-arrestin.

The Canonical Gs-cAMP Pathway

The best-characterized pathway involves the receptor coupling to the stimulatory G protein, Gs.[2] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of Gs (Gαs). The activated Gαs dissociates from its βγ subunits and stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2][5][6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream substrates, ultimately leading to physiological responses like smooth muscle relaxation in the airways.[1][5][6]

Caption: The canonical β2AR signaling pathway via Gs protein activation.

The Non-Canonical Gi Pathway

In addition to Gs, the β2AR can couple to inhibitory G proteins (Gi).[7][8] This dual coupling represents a bifurcation in the signaling cascade.[7] Gi activation leads to the inhibition of adenylyl cyclase, counteracting the Gs-mediated signal. This Gi coupling has been particularly noted in cardiac myocytes and can lead to more complex and compartmentalized cellular responses.[7] The ability of a single receptor to couple to functionally opposing G proteins highlights a unique mode of signal transduction.[7]

References

- 1. Molecular mechanisms of beta(2)-adrenergic receptor function, response, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and genetic basis of beta2-adrenergic receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Bronchodilator Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of obstructive airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD), has long relied on the use of bronchodilators. While traditional therapies, such as β2-adrenoceptor agonists and muscarinic receptor antagonists, remain the cornerstone of treatment, a significant portion of patients remain symptomatic, highlighting the urgent need for novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery and development of new bronchodilator compounds, focusing on innovative mechanisms of action, key experimental protocols for their evaluation, and quantitative data to support their potential clinical utility. We will explore emerging targets, including bitter taste receptors, phosphodiesterase enzymes, and transient receptor potential channels, offering a comprehensive resource for professionals in the field of respiratory drug discovery.

Novel Targets and Compound Classes

The search for more effective and safer bronchodilators has led researchers to explore a variety of novel molecular targets. These efforts have yielded several promising classes of compounds with distinct mechanisms of action.

Bitter Taste Receptor (TAS2R) Agonists

A groundbreaking area of research has identified bitter taste receptors (TAS2Rs), G protein-coupled receptors expressed on human airway smooth muscle cells, as a novel target for bronchodilation.[1][2] Paradoxically, activation of these receptors leads to profound airway smooth muscle relaxation, a response that is more efficacious than that of traditional β-agonists.[1] This has spurred the discovery of potent TAS2R agonists as a potential new class of bronchodilators.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a key second messenger involved in airway smooth muscle relaxation.[3] Inhibition of PDE, particularly PDE3 and PDE4 isoforms, leads to increased intracellular cAMP levels, resulting in both bronchodilation and anti-inflammatory effects.[3] The development of selective and dual PDE inhibitors represents a significant advancement in bronchodilator therapy.

Dual-Acting Muscarinic Antagonists and β2-Agonists (MABAs)

Combining muscarinic antagonism and β2-agonism in a single molecule or fixed-dose combination offers a synergistic approach to bronchodilation. This dual-action mechanism targets both the parasympathetic and sympathetic pathways that regulate airway smooth muscle tone, leading to superior efficacy compared to monotherapy.

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonists

The TRPV4 ion channel has emerged as a potential target in respiratory diseases due to its role in mediating bronchoconstriction and airway inflammation.[4][5][6] Antagonists of TRPV4 have shown promise in preclinical models of asthma, suggesting their potential as a novel class of bronchodilators with a unique mechanism of action.[4]

Other Emerging Targets

Research is ongoing into several other novel targets for bronchodilation, including:

-

Rho Kinase (ROCK) Inhibitors: These compounds target the Rho/ROCK signaling pathway, which is involved in the sensitization of the contractile apparatus to calcium, thereby promoting smooth muscle relaxation.[7][8][9]

-

E-prostanoid (EP) Receptor 4 Agonists: Activation of the EP4 receptor, a prostaglandin E2 receptor subtype, leads to airway smooth muscle relaxation.[1][10][11][12]

Quantitative Data on Novel Bronchodilator Compounds

The following tables summarize key quantitative data for representative compounds from the novel bronchodilator classes discussed. This data is essential for comparing the potency and efficacy of these emerging therapeutics.

| Compound Class | Compound | Target | Assay Type | Value | Species | Reference |

| PDE Inhibitor | Ensifentrine (RPL554) | PDE3 | IC50 | 0.4 nM | - | [3] |

| PDE4 | IC50 | 1479 nM | - | [3] | ||

| Rho Kinase Inhibitor | Y-27632 | ROCK-I | Ki | 220 nM | - | [7] |

| ROCK-II | Ki | 300 nM | - | [7] | ||

| EFS-induced contraction | IC50 | 3.3 µM | Human | [9] | ||

| Phenylephrine-induced contraction | IC50 | 2.2 µM | Human | [9] | ||

| TRPV4 Antagonist | HC-067047 | TRPV4 | IC50 | 48 nM | Human | [2][13] |

| TRPV4 | IC50 | 17 nM | Mouse | [2][13] | ||

| TRPV4 | IC50 | 133 nM | Rat | [2][13] | ||

| 4α-PDH induced response | IC50 | 22 nM | - | [13] | ||

| EP4 Receptor Agonist | ONO-AE1-329 | PGE2-induced relaxation | logEC50 | -7.6 | Human | [12] |

| PGE2-induced relaxation | pEC50 | 7.06 | Human | [10] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the discovery and preclinical evaluation of novel bronchodilator compounds.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for its target receptor.

General Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14]

-

Centrifuge the homogenate at low speed to remove debris.[14]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

-

Wash the membrane pellet and resuspend in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[14]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[14]

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the membrane preparation (3-120 µg protein), a fixed concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of the unlabeled test compound.[14][15]

-

The total reaction volume is typically 250 µL in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]

-

-

Separation of Bound and Free Ligand:

-

Detection and Data Analysis:

-

Dry the filters and measure the radioactivity using a scintillation counter.[14]

-

Determine non-specific binding by including a high concentration of an unlabeled ligand in control wells.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Calcium Imaging in Airway Smooth Muscle Cells

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation.

General Protocol:

-

Cell Culture and Dye Loading:

-

Culture primary human airway smooth muscle (HASM) cells on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). A typical loading solution consists of 2 µM Fura-2 AM in a physiological buffer (e.g., HBSS) for 20-30 minutes at room temperature.[16][17][18]

-

After loading, wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells for approximately 30 minutes.[17][18][19]

-

-

Imaging Setup:

-

Mount the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with a physiological salt solution.

-

-

Data Acquisition:

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm.[17][18][19][20]

-

Capture the fluorescence emission at 510 nm using a CCD camera.[17][18][20]

-

Record a baseline fluorescence ratio (F340/F380) before adding the agonist.

-

Introduce the test compound (agonist) into the perfusion chamber and continue to record the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+, R is the measured fluorescence ratio, Rmin and Rmax are the ratios in the absence and presence of saturating Ca2+ respectively, and F380min and F380max are the fluorescence intensities at 380 nm under Ca2+-free and Ca2+-saturating conditions.[19]

-

Guinea Pig Tracheal Ring Contraction Assay

Objective: To assess the contractile and relaxant effects of compounds on airway smooth muscle.

General Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise the trachea.[21][22][23][24]

-

Immediately place the trachea in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1).[21][23]

-

Carefully dissect away connective tissue and cut the trachea into rings of 4-5 mm in length.[21][23][24]

-

The epithelium can be left intact or removed by gently rubbing the luminal surface.[21][23]

-

-

Organ Bath Setup:

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[21][22][23]

-

Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension to the rings (typically 1-2 g) and allow them to equilibrate for at least 60 minutes, with periodic washes.

-

-

Experimental Procedure:

-

Contraction: Induce a sustained contraction of the tracheal rings using a contractile agonist such as acetylcholine, histamine, or high potassium solution.[21][22]

-

Relaxation: Once a stable contraction is achieved, add the test bronchodilator compound in a cumulative concentration-dependent manner to assess its relaxant effect.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the contractile agonist.

-

Construct concentration-response curves and determine the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows is crucial for understanding the mechanisms of action of novel bronchodilators and the process of their discovery. The following diagrams, created using the DOT language, illustrate these key concepts.

Signaling Pathway of TAS2R Agonists in Airway Smooth Muscle

Caption: Signaling pathway of TAS2R agonists leading to bronchodilation.

Signaling Pathway of Dual PDE3/PDE4 Inhibitors

Caption: Mechanism of action of dual PDE3/PDE4 inhibitors.

Experimental Workflow for Bronchodilator Discovery

Caption: A generalized workflow for the discovery and development of new bronchodilators.

Conclusion

The landscape of bronchodilator drug discovery is rapidly evolving, with a host of novel targets and innovative compounds showing significant promise. The exploration of unconventional pathways, such as those involving bitter taste receptors and TRPV4 channels, alongside the refinement of established mechanisms through dual-action inhibitors, offers new hope for patients with obstructive airway diseases. The rigorous application of the experimental protocols detailed in this guide is paramount for the successful translation of these promising preclinical findings into clinically effective therapies. As our understanding of the molecular underpinnings of bronchoconstriction and bronchodilation deepens, the development of more targeted and personalized treatments for asthma and COPD will undoubtedly continue to accelerate.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of TRPV4 channel blocker on airway inflammation and airway defense reflexes in experimentally induced model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPV4 Inhibition Exerts Protective Effects Against Resistive Breathing Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evaluation of Y-27632, a rho-kinase inhibitor, as a bronchodilator in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGE(2) receptor (EP(4)) agonists: potent dilators of human bronchi and future asthma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP4 receptor as a new target for bronchodilator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP4 receptor as a new target for bronchodilator therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes | MDPI [mdpi.com]

- 17. ionbiosciences.com [ionbiosciences.com]

- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 19. moodle2.units.it [moodle2.units.it]

- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 21. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 24. researchgate.net [researchgate.net]

The Vicious Cycle: A Technical Guide to the Pathophysiology of Airway Obstruction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Airway obstruction is the hallmark of several debilitating respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchiectasis. While clinically distinct, these conditions share fundamental pathophysiological mechanisms: bronchoconstriction, airway inflammation and edema, mucus hypersecretion, and structural airway remodeling. This guide provides an in-depth examination of these core processes at the cellular and molecular level. It details the distinct signaling pathways, summarizes key quantitative data, and outlines the experimental protocols crucial for research and therapeutic development in this field.

Core Mechanisms of Airway Obstruction

Airway obstruction arises from a reduction in the lumen diameter of the bronchi and bronchioles, increasing resistance to airflow. This process is driven by three primary, interconnected mechanisms:

-

Bronchoconstriction: The rapid, reversible narrowing of airways due to the contraction of airway smooth muscle (ASM). This is often triggered by stimuli such as allergens, irritants, or neural signals.[1][2] Key mediators include acetylcholine, histamine, and leukotrienes, which signal through G-protein–coupled receptors to increase intracellular calcium in ASM cells, leading to contraction.[1][2]

-

Inflammation and Edema: Chronic inflammation is a cornerstone of obstructive lung diseases.[3] Infiltration of immune cells—such as neutrophils, eosinophils, lymphocytes, and macrophages—into the airway wall releases a cascade of cytokines, chemokines, and growth factors.[4][5] This leads to tissue damage, increased vascular permeability, plasma leakage, and mucosal edema, further narrowing the airway lumen.[6]

-

Mucus Hypersecretion & Impaired Clearance: Goblet cell hyperplasia and submucosal gland hypertrophy lead to the overproduction of thick, viscous mucus.[3][7] In conditions like CF, defective ion transport dehydrates airway surface liquid, impairing mucociliary clearance and leading to mucus plugging.[8][9]

-

Airway Remodeling: A long-term consequence of chronic inflammation, involving structural changes to the airway wall.[4] This includes subepithelial fibrosis, ASM hypertrophy and hyperplasia, and angiogenesis, which contribute to fixed, irreversible airflow limitation.[4][10]

Disease-Specific Pathophysiology

Asthma

Asthma is characterized by chronic airway inflammation and episodic, reversible airway hyperresponsiveness (AHR).[11][12] The inflammation is often, but not always, driven by a Type 2 immune response.

-

Pathophysiology: In allergic asthma, inhalation of an allergen triggers the cross-linking of IgE on mast cells, leading to the release of bronchoconstrictor mediators like histamine and leukotrienes.[1] This immediate response is followed by a late-phase reaction characterized by the infiltration of eosinophils, basophils, and Th2 lymphocytes, which perpetuate inflammation and AHR.[1] Non-eosinophilic asthma, often more severe, is characterized by neutrophilic inflammation.[13][14]

Chronic Obstructive Pulmonary Disease (COPD)

COPD is a progressive disease characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases.[4]

-

Pathophysiology: The two main phenotypes are chronic bronchitis and emphysema.

-

Chronic Bronchitis: Involves inflammation of the small airways, leading to goblet cell hyperplasia, mucus hypersecretion, and peribronchiolar fibrosis.[4][6] The inflammation is dominated by neutrophils, macrophages, and CD8+ T-lymphocytes.[5][15]

-

Emphysema: Characterized by the destruction of alveolar walls, leading to a loss of elastic recoil and expiratory airway collapse.[3] This is driven by an imbalance between proteases (like neutrophil elastase and matrix metalloproteinases) released by inflammatory cells and antiproteases.[6] Oxidative stress from cigarette smoke is a major driver of this inflammatory-destructive process.[10][16]

-

Cystic Fibrosis (CF)

CF is a monogenic autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[8][14]

-

Pathophysiology: The CFTR protein is a chloride and bicarbonate channel.[8] Its dysfunction leads to impaired ion and water transport across epithelial surfaces.[17] In the airways, this results in dehydration of the airway surface liquid (ASL), leading to thickened, viscous mucus that cannot be cleared effectively by cilia.[8][9][18] This static mucus layer obstructs airways and creates a favorable environment for chronic bacterial infection (notably Pseudomonas aeruginosa), which drives a persistent and damaging neutrophilic inflammatory response.[8][19]

Bronchiectasis

Bronchiectasis is a chronic condition defined by permanent and abnormal widening of the bronchi, resulting from the destruction of muscular and elastic components of the airway walls.[20][21]

-

Pathophysiology: The dominant model for non-CF bronchiectasis is Cole's "vicious cycle" (or "vicious vortex") hypothesis.[20][21][22][23] An initial insult (e.g., a severe infection) impairs mucociliary clearance.[20][24] This leads to microbial colonization, which triggers a potent, neutrophil-dominated inflammatory response.[24] The release of proteases and inflammatory mediators from neutrophils damages the airway walls, causing further bronchial dilation and impairing clearance, thus perpetuating the cycle of infection, inflammation, and structural damage.[20][23][24]

Quantitative Data Presentation

Table 1: Inflammatory Cell Profiles in Sputum/BAL Fluid

| Disease State | Predominant Cell | Typical Sputum/BAL % | Key Mediators Elevated |

| Healthy Control | Macrophage | >90% Macrophages, <1% Eosinophils, <40% Neutrophils | Low levels |

| Eosinophilic Asthma | Eosinophil | >2-3% Eosinophils[25] | IL-4, IL-5, IL-13, ECP |

| Neutrophilic Asthma | Neutrophil | >40-76% Neutrophils[13] | IL-8, IL-17A, TNF-α |

| COPD | Neutrophil, Macrophage | Increased Neutrophils, Macrophages, CD8+ cells | IL-6, IL-8, TNF-α, LTB4[26][27] |

| Cystic Fibrosis | Neutrophil | Often >70% Neutrophils | IL-8, Neutrophil Elastase |

| Bronchiectasis | Neutrophil | Increased Neutrophils | IL-8, TNF-α, Neutrophil Elastase |

Table 2: Pathological and Diagnostic Data

| Disease | Key Pathological Finding | Diagnostic Test | Typical Quantitative Result |

| COPD | Goblet Cell Hyperplasia | Endobronchial Biopsy | Healthy Smokers: ~9.8 cells/mm; COPD with CB: ~7.9 cells/mm; Nonsmokers: ~2.3 cells/mm[7][28] |

| Cystic Fibrosis | Defective CFTR Function | Sweat Chloride Test | Positive: ≥ 60 mmol/L; Intermediate: 30-59 mmol/L; Unlikely: < 30 mmol/L[26] |

| Bronchiectasis | Bacterial Colonization | Sputum Culture | H. influenzae: ~24% prevalence; P. aeruginosa: ~25% prevalence in European cohorts[5][29] |

| Asthma | Airway Hyperresponsiveness | Methacholine Challenge | Positive test: PD20 ≤ 8 mg/mL (Provocative concentration causing 20% FEV1 fall)[24] |

Table 3: CFTR Mutation Classes and Functional Consequences

| Class | Defect Type | Protein Consequence | Residual Function | Common Mutation |

| I | Protein Production | No functional CFTR protein is produced.[30][31] | None | G542X |

| II | Protein Processing | Protein is misfolded and degraded; does not reach cell surface.[30][32] | None | F508del |

| III | Gating | Protein reaches cell surface but the channel gate is stuck closed.[30][31] | Minimal | G551D |

| IV | Conduction | Protein reaches cell surface but chloride flow through the channel is reduced.[30][32] | Some | R117H |

| V | Insufficient Protein | Reduced synthesis or splicing of normal CFTR protein.[30][31] | Reduced amount | 3849+10kbC->T |

| VI | Unstable Protein | Protein is unstable at the cell surface and is removed too quickly.[30] | Reduced amount | Q1412X |

Key Experimental Protocols

Methacholine Challenge Test (for Airway Hyperresponsiveness)

Objective: To assess airway hyperresponsiveness by measuring the degree of bronchoconstriction induced by a cholinergic agonist.

Methodology:

-

Patient Preparation: Ensure the patient has withheld bronchodilator medications for the appropriate duration.[33] Caffeine and smoking should also be avoided prior to the test.[34]

-

Baseline Spirometry: Perform standard spirometry to obtain a high-quality baseline Forced Expiratory Volume in 1 second (FEV1). The FEV1 must be within normal limits to proceed safely.[34]

-

Diluent Inhalation: The patient inhales a saline diluent from a calibrated nebulizer to establish a post-diluent FEV1 baseline. A fall of >10% may indicate unstable airways, and the test should be stopped.[6]

-

Sequential Methacholine Dosing: Administer sequentially increasing concentrations of methacholine (e.g., 0.016 to 16 mg/mL) via a nebulizer connected to a dosimeter, which delivers a precise volume.[24]

-

Post-Dose Spirometry: After each dose, measure FEV1 at 30 and 90 seconds.[21][24] The maneuver must be performed correctly to ensure accuracy.

-

Termination Criteria: The test is stopped when the FEV1 has fallen by ≥20% from the post-diluent baseline, or the maximum dose has been administered without a significant FEV1 drop.[34]

-

Data Analysis: The result is expressed as the provocative concentration (PC20) or dose (PD20) of methacholine that causes a 20% fall in FEV1. A PC20 of ≤8 mg/mL is typically considered a positive test for AHR.[24]

-

Recovery: Administer a short-acting bronchodilator to reverse bronchoconstriction and ensure the patient's FEV1 returns to near baseline.

Sputum Induction and Processing

Objective: To non-invasively obtain a sample of lower airway secretions for cellular and biochemical analysis.[35]

Methodology:

-

Pre-medication: The patient inhales a short-acting β2-agonist (e.g., 400 µg salbutamol) to prevent bronchoconstriction.[36]

-

Nebulization: The patient inhales nebulized sterile hypertonic saline (e.g., 3%, 5%, or 7%) for a set period (e.g., 5-7 minutes) using an ultrasonic nebulizer.[18][36] For patients with severe obstruction (FEV1 ≤65% predicted), isotonic (0.9%) saline may be used.[36]

-

Sputum Expectoration: After each nebulization cycle, the patient is encouraged to cough deeply and expectorate sputum into a sterile container kept on ice.[36] The process can be repeated for several cycles.

-

Sputum Processing (Whole Sputum Method):

-

Mucolysis: Weigh the sputum sample. Add a mucolytic agent, such as Dithiothreitol (DTT), often as a 10% solution, to break down the mucus matrix.[10][35] Agitate and rock the sample for approximately 15 minutes.[10]

-

Filtration: Filter the homogenized sample through a nylon mesh (e.g., 48 µm) to remove debris.

-

Cell Count and Viability: Perform a total cell count using a hemocytometer and assess cell viability with Trypan Blue exclusion.

-

Cytospin Preparation: Adjust the cell concentration and prepare cytocentrifuge slides (cytospins).

-

Staining and Differential Count: Stain slides with May-Grünwald-Giemsa or a similar stain. Perform a differential cell count on at least 400 non-squamous cells to determine the percentage of macrophages, neutrophils, eosinophils, lymphocytes, and bronchial epithelial cells.[27]

-

Supernatant Storage: Centrifuge the remaining cell suspension to pellet the cells. Aliquot and store the supernatant at -80°C for mediator analysis (e.g., ELISA for cytokines).

-

Bronchoalveolar Lavage (BAL) and Fluid Analysis

Objective: To sample cellular and non-cellular components from the epithelial surface of the lower respiratory tract.[27]

Methodology:

-

Procedure: BAL is performed during a flexible bronchoscopy. The bronchoscope is wedged into a subsegmental bronchus (often in the right middle lobe or lingula for diffuse disease).[37]

-

Instillation and Aspiration: Sterile, room-temperature normal saline is instilled in aliquots (typically 3-5 aliquots of up to 50 mL each).[37] After each instillation, the fluid is gently aspirated back into a sterile trap.[38] An adequate sample return is typically >30% of the instilled volume.[7]

-

Sample Handling: The collected BAL fluid (BALF) should be pooled and immediately placed on ice to preserve cell viability.

-

Laboratory Processing:

-

Filtration: Filter the pooled BALF through sterile gauze to remove mucus.[9]

-

Total Cell Count: Perform a total cell count on an aliquot of the unfiltered fluid using a hemocytometer.

-

Centrifugation: Centrifuge the BALF at low speed (e.g., 300-600 x g) for 10-15 minutes at 4°C to pellet the cells.[4][9]

-

Supernatant: Decant, aliquot, and freeze the supernatant at -80°C for future analysis of proteins, lipids, and soluble mediators.

-

Cell Pellet Resuspension: Resuspend the cell pellet in a balanced salt solution or culture medium.

-

Differential Cell Count: Prepare cytospins and stain as described for sputum. A differential count of 200-500 cells is performed.[27]

-

Flow Cytometry (Optional): For detailed analysis of lymphocyte subsets (e.g., CD4/CD8 ratio), the cell suspension can be stained with fluorescently-labeled antibodies and analyzed by flow cytometry.[23][38]

-

Sweat Chloride Test (by Pilocarpine Iontophoresis)

Objective: To quantitatively measure the chloride concentration in sweat, the gold standard for diagnosing Cystic Fibrosis.

Methodology:

-

Stimulation Site Preparation: Clean a small area of skin, typically on the forearm, with deionized water and dry it thoroughly.

-

Pilocarpine Iontophoresis: Place two electrodes on the prepared skin. One electrode holds a gauze or gel disc containing pilocarpine, a sweat-inducing drug.[39] A weak, painless electrical current is applied for approximately 5 minutes to drive the pilocarpine into the skin and stimulate the sweat glands.[20][39]

-

Sweat Collection: Remove the electrodes and clean the stimulated area again. Attach a specialized, pre-weighed sweat collection device (e.g., Macroduct coil or filter paper) to the site.[39]

-

Collection Period: Collect sweat for a standardized period, typically 30 minutes.[20][39]

-

Sample Adequacy: A minimum sweat quantity is required for an accurate result (e.g., ≥75 mg on gauze or ≥15 µL in a Macroduct coil).[39] Insufficient samples necessitate a repeat test.

-

Chloride Analysis: The collected sweat is weighed or its volume measured. The chloride concentration is then determined using a quantitative method such as coulometric titration.[20]

-

Interpretation: Results are interpreted based on established reference ranges (see Table 2). A result in the positive range (≥ 60 mmol/L) on two separate occasions confirms a CF diagnosis.

High-Resolution Computed Tomography (HRCT) for Bronchiectasis

Objective: To visualize the lung parenchyma with high spatial resolution to diagnose and assess the severity and extent of bronchiectasis.

Methodology:

-

Acquisition Protocol:

-

Patient Position: The patient lies supine on the CT table.

-

Scan Type: Volumetric acquisition is now standard, using thin sections (typically 0.625-1.5 mm slice thickness).[40][41]

-

Inspiration: Images are acquired during a full inspiratory breath-hold to maximize lung volume.[12]

-

Expiratory Scan (Optional): Additional images may be taken at the end of expiration to assess for air trapping, a sign of small airways disease.[12]

-

Reconstruction: Images are reconstructed using a high-spatial-frequency (sharp) algorithm to optimally visualize fine structures like airway walls.[40]

-

-

Image Analysis and Scoring:

-

Diagnostic Features: Key signs of bronchiectasis include:

-

Bronchial Dilatation: The internal diameter of a bronchus is greater than that of its adjacent pulmonary artery (signet ring sign).[21]

-

Lack of Bronchial Tapering: Bronchi fail to narrow as they extend towards the lung periphery.[21]

-

Visualization of Peripheral Airways: Bronchi are visible within 1 cm of the pleural surface.

-

-

Severity Scoring (e.g., Bhalla Score): A semi-quantitative scoring system is often used to standardize assessment. Each lung lobe is scored based on:

-

Extent of bronchiectasis: (0-3 scale)

-

Degree of bronchial dilatation: (varicose or cystic)

-

Bronchial wall thickening: (present/absent or graded)

-

Mucus plugging: (present/absent or graded)

-

Other features like mosaic perfusion or air trapping may also be scored.[16]

-

-

Total Score: Scores from each lobe are summed to provide a total HRCT score, which correlates with clinical severity and lung function impairment.[11][42]

-

References

- 1. azdhs.gov [azdhs.gov]

- 2. Specimen Collection Procedure: Patient Instructions for the Iontophoresis Sweat Collection Procedure | Akron Children's [akronchildrens.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. protocols.io [protocols.io]

- 5. Haemophilus influenzae in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Chronic Bronchitis and Current Smoking Are Associated with More Goblet Cells in Moderate to Severe COPD and Smokers without Airflow Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 11. HRCT score in bronchiectasis: Correlation with pulmonary function tests and pulmonary artery pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arrs.org [arrs.org]

- 13. researchgate.net [researchgate.net]

- 14. Sputum Inflammatory Cells and their Impact on Asthma Control in Adults: A Prospective Study [ijcdas.com]

- 15. nrbhss.ca [nrbhss.ca]

- 16. researchgate.net [researchgate.net]

- 17. atsjournals.org [atsjournals.org]

- 18. rbht.nhs.uk [rbht.nhs.uk]

- 19. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 21. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Breath and Sputum Analyses in Asthmatic Patients: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. d-nb.info [d-nb.info]

- 27. researchgate.net [researchgate.net]

- 28. AOP-Wiki [aopwiki.org]

- 29. publications.ersnet.org [publications.ersnet.org]

- 30. hopkinscf.org [hopkinscf.org]

- 31. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 32. cff.org [cff.org]

- 33. erie.bluelemonmedia.com [erie.bluelemonmedia.com]

- 34. lung.org [lung.org]

- 35. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | Sputum induction and its diagnostic applications in inflammatory airway disorders: a review [frontiersin.org]

- 37. ijcdas.com [ijcdas.com]

- 38. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. sflung.com [sflung.com]

- 40. Serum and bronchial lavage fluid concentrations of IL-8, SLPI, sCD14 and sICAM-1 in patients with COPD and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Radiologist agreement on the quantification of bronchiectasis by high-resolution computed tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

The Genetic Basis of Bronchodilator Resistance: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Genetic Factors Influencing Therapeutic Response to Beta-2 Adrenergic Receptor Agonists

Introduction

Bronchodilators, particularly short-acting beta-2 adrenergic receptor (β2AR) agonists like albuterol, are the cornerstone of treatment for obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] However, a significant variability in patient response to these drugs is a well-documented clinical challenge, with a portion of this variability attributable to genetic factors.[5][6][7] The heritability of bronchodilator response (BDR) is estimated to be between 10% and 40%, highlighting the critical role of an individual's genetic makeup in determining therapeutic efficacy.[1][5] This guide provides a comprehensive overview of the genetic basis of bronchodilator resistance, focusing on key genes, signaling pathways, and experimental methodologies for an audience of researchers, scientists, and drug development professionals.

Key Genes and Genetic Variants Associated with Bronchodilator Response

Pharmacogenomic studies, including candidate gene analyses and genome-wide association studies (GWAS), have identified several genes and single nucleotide polymorphisms (SNPs) associated with variable BDR.[1][5][8] While no single SNP has consistently reached genome-wide significance across all populations, a number of genes have shown suggestive or significant associations in various studies.[1][5]

The Beta-2 Adrenergic Receptor (ADRB2) Gene

The ADRB2 gene, which encodes the β2-adrenergic receptor, the direct target of β2-agonist drugs, is the most extensively studied gene in the context of bronchodilator response.[3][9] Several polymorphisms within this gene have been investigated, with the most notable being the non-synonymous SNP rs1042713, which results in an Arginine to Glycine substitution at codon 16 (Arg16Gly).

The Arg16 allele has been associated with enhanced downregulation of the receptor and a diminished response to β2-agonists.[10] Specifically, individuals homozygous for the Arginine-16 variant (Arg/Arg) may experience a greater degree of bronchoprotective subsensitivity, particularly with long-acting β2-agonists like formoterol and salmeterol.[11][12] Some studies have also linked the Arg16 genotype to an increased risk of asthma exacerbations in patients regularly using salmeterol.[13] However, the clinical impact of the Arg16Gly polymorphism on the response to combination therapy with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs) remains a subject of debate, with some meta-analyses finding no significant association.[14]

Other Candidate Genes

Beyond ADRB2, several other genes involved in the β2-adrenergic signaling pathway and other related biological processes have been implicated in modulating bronchodilator response.

-

ADCY9 (Adenylyl Cyclase 9): A genetic variant in ADCY9, which is involved in the downstream signaling of the β2AR, has been associated with a strong bronchodilator response, but only when used in combination with inhaled corticosteroids.[15][16]

-

ARG1 (Arginase 1): Polymorphisms in the ARG1 gene have been linked to a lower BDR in several studies.[3]

-

CRHR1 (Corticotropin-Releasing Hormone Receptor 1): Genetic variants in CRHR1 have been associated with an enhanced response to inhaled corticosteroids, which are often used in conjunction with bronchodilators.[17][18] Specifically, the SNP rs242941 has been linked to a better response to systemic corticosteroids during acute asthma exacerbations.[19] Conversely, the T allele at rs7225082 in an intron of CRHR1 is associated with a smaller decrease in respiratory severity score after systemic corticosteroid treatment in preterm infants, indicating a reduced response.[20]

-

GSNOR (S-Nitrosoglutathione Reductase): Variations in the GSNOR gene have been associated with a decreased response to albuterol treatment in African-American children.[21] Gene-gene interactions between GSNOR and ADRB2 variants have also been shown to influence albuterol response.[15]

-

NFKB1: A variant in the NFKB1 gene, more prevalent in individuals of African ancestry, has been associated with a reduced response to albuterol.[22][23]

Genome-Wide Association Studies (GWAS)

GWAS have been employed to identify novel genetic loci associated with BDR without a prior hypothesis. While these studies have not consistently identified variants reaching the stringent genome-wide significance threshold (p < 5x10⁻⁸), they have pointed to several genes of interest.[1][5] A large meta-analysis of over 14,000 participants identified suggestive associations for SNPs within or near the genes FREM1, ZNF284, and ATP2C2.[1][5] In patients with COPD, GWAS have implicated SNPs in HS6ST3, XKR4, and CUBN as being associated with different measures of BDR.[6] Another GWAS in COPD patients found suggestive associations with SNPs in the potassium channel genes KCNK1 and KCNJ2.[24]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the genetic basis of bronchodilator resistance.

| Gene | SNP | Population | Drug(s) | Finding | p-value | Odds Ratio (OR) / Effect Size | Reference(s) |

| ADRB2 | Arg16Gly (rs1042713) | Asthmatics | Formoterol, Salmeterol | Arg16 allele associated with greater bronchoprotective subsensitivity. | - | Mean doubling dose difference of 1.49 (95% CI 0.50, 2.48) for Arg/Arg or Arg/Gly vs. Gly/Gly. | [11][12] |

| ADRB2 | Arg16Gly (rs1042713) | Young Asthmatics | Salmeterol | Arg/Arg genotype associated with increased risk of exacerbations in patients on salmeterol. | 0.022 | OR = 3.40 (95% CI 1.19 to 9.40) for Arg/Arg vs. Gly/Gly. | [13] |

| CRHR1 | rs242941 | Asthmatics | Inhaled Corticosteroids | Homozygosity for the minor allele associated with a doubling to quadrupling of lung function response. | 0.006 to 0.025 | - | [17][18] |

| CRHR1 | rs242941 | North Indian Children | Systemic Corticosteroids | Mutant allele associated with a better response. | 0.013 | OR = 5.00 (95% CI 1.32-19.64). | [19] |

| CRHR1 | rs7225082 | Preterm Infants | Dexamethasone, Hydrocortisone | Each T allele associated with a smaller decrease in respiratory severity score (less response). | 2.8 x 10⁻⁴ | - | [20] |

| PRKG1 | rs912142 | African American Children | Albuterol | Associated with decreased odds of having a low BDR. | - | OR = 0.20 (95% CI 0.02-0.92). | [25] |

| SPATA13-AS1 | rs7081864, rs7903366 | African American Children | Albuterol | Associated with decreased odds of having a high BDR. | - | OR = 0.097 (95% CI 0.009-0.62). | [25] |

Signaling Pathways in Bronchodilator Response and Resistance

The canonical pathway for β2-agonist-induced bronchodilation involves the activation of the β2AR, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent airway smooth muscle relaxation.[26] Genetic variations can impact the efficiency of this pathway at multiple levels, contributing to resistance.

The Beta-2 Adrenergic Receptor Signaling Pathway

The binding of a β2-agonist to the ADRB2 activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.[27] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the relaxation of airway smooth muscle.[26]

Resistance can arise from polymorphisms in ADRB2 that affect receptor expression, ligand binding, or coupling to Gs. Variations in downstream effectors like ADCY9 can also modulate the level of cAMP produced. Furthermore, chronic stimulation of the β2AR can lead to its desensitization and downregulation, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which can also be influenced by genetic factors.[27][28]

Experimental Protocols

The identification of genetic variants associated with bronchodilator resistance relies on robust experimental designs and methodologies.

Genome-Wide Association Study (GWAS) Protocol

A typical GWAS protocol for investigating bronchodilator response involves the following steps:

-

Cohort Selection: Large, well-characterized cohorts of individuals with asthma or COPD are recruited.[1][5][24]

-

Phenotyping: Bronchodilator response is quantitatively measured. This is typically done by assessing the change in forced expiratory volume in one second (FEV1) before and after the administration of a standardized dose of a short-acting β2-agonist like albuterol.[6][24]

-

Genotyping: DNA is extracted from blood or saliva samples and genotyped using high-density SNP arrays that cover a large portion of the genome.

-

Quality Control: Rigorous quality control measures are applied to both the genetic and phenotypic data to remove errors and outliers.

-

Statistical Analysis: Association analyses are performed for each SNP, testing for a statistical relationship with the BDR phenotype. These analyses typically involve regression models that account for potential confounding factors such as age, sex, ancestry, and disease severity.

-

Replication: Findings from the initial GWAS are then validated in independent replication cohorts to ensure the robustness of the associations.[29]

Candidate Gene Study Protocol

Candidate gene studies focus on a limited number of genes with a known or suspected role in bronchodilator response.

-

Gene Selection: Genes are selected based on their known biological function, involvement in relevant pathways, or prior evidence of association.

-

SNP Selection and Genotyping: Specific SNPs within the candidate genes are selected for genotyping, often using methods like TaqMan assays or direct sequencing.

-

Association Analysis: Similar to GWAS, statistical analyses are performed to test for an association between the genotyped SNPs and the BDR phenotype in a cohort of patients.

Conclusion and Future Directions

The field of pharmacogenomics has made significant strides in elucidating the genetic underpinnings of bronchodilator resistance. While the β2-adrenergic receptor gene remains a key player, it is clear that a network of genes contributes to the observed variability in drug response. The advent of large-scale genome-wide association studies and whole-genome sequencing is expected to uncover novel genetic determinants and provide a more complete picture of the genetic architecture of this complex trait.[8][30]

For drug development professionals, this knowledge opens up avenues for the development of novel therapeutic strategies. These may include the design of drugs that are effective for specific genetic profiles or the development of companion diagnostics to predict patient response to existing therapies. For researchers and scientists, further investigation into the functional consequences of the identified genetic variants is crucial to unravel the precise molecular mechanisms of bronchodilator resistance. Ultimately, a deeper understanding of the genetic basis of bronchodilator response will pave the way for a more personalized approach to the management of obstructive lung diseases, improving therapeutic outcomes and reducing the burden of these chronic conditions.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Pharmacogenetics of Bronchodilator Response: Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacogenomics of beta2-agonist: key focus on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A genome-wide association study of bronchodilator response in participants of European and African ancestry from six independent cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. respiratory-therapy.com [respiratory-therapy.com]

- 7. Tolerance & resistance to β₂-agonist bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacogenetics of beta2 adrenergic receptor agonists in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The arginine-16 β2-adrenoceptor polymorphism predisposes to bronchoprotective subsensitivity in patients treated with formoterol and salmeterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The arginine-16 beta2-adrenoceptor polymorphism predisposes to bronchoprotective subsensitivity in patients treated with formoterol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arginine‐16 β2 adrenoceptor genotype predisposes to exacerbations in young asthmatics taking regular salmeterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADRB2 Arg16Gly Polymorphism and Pulmonary Function Response of Inhaled Corticosteroids plus Long-Acting Beta Agonists for Asthma Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. The Genetic Factors of the Airway Epithelium Associated with the Pathology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Corticosteroid pharmacogenetics: association of sequence variants in CRHR1 with improved lung function in asthmatics treated with inhaled corticosteroids. | Broad Institute [broadinstitute.org]

- 19. CRHR1 Gene SNPs and Response to Systemic Corticosteroids in Indian Asthmatic Children During Acute Exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetic variation in CRHR1 is associated with short-term respiratory response to corticosteroids in preterm infants at risk for bronchopulmonary dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genetic variants of GSNOR and ADRB2 influence response to albuterol in African-American children with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Archive: Genomic Analysis Reveals Why Asthma Inhalers Fail Minority Children | UC San Francisco [ucsf.edu]

- 23. hcplive.com [hcplive.com]

- 24. A Genome-wide analysis of the response to inhaled beta2-agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Single Nucleotide Polymorphisms (SNPs) in PRKG1 & SPATA13-AS1 are associated with bronchodilator response: a pilot study during acute asthma exacerbations in African American children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A genome-wide association study of bronchodilator response in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Genetic study reveals why asthma inhalers fail minority children | NHLBI, NIH [nhlbi.nih.gov]

G Protein-Coupled Receptors in Bronchodilation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core G protein-coupled receptors (GPCRs) and their signaling pathways that govern bronchodilation. The intricate regulation of airway smooth muscle tone is critical in respiratory physiology and pathophysiology, particularly in diseases like asthma and chronic obstructive pulmonary disease (COPD). This document details the key GPCRs, their downstream signaling cascades, presents quantitative data for comparative analysis, and outlines relevant experimental protocols for their study.

Key GPCRs in Airway Smooth Muscle Tone Regulation

The balance between bronchoconstriction and bronchodilation is primarily modulated by the autonomic nervous system and local inflammatory mediators, which exert their effects through GPCRs on airway smooth muscle cells. The principal GPCRs involved in bronchodilation are the β2-adrenergic receptors, muscarinic M3 receptors (as targets for antagonists), and prostaglandin E2 (EP2) receptors. Conversely, receptors such as muscarinic M3 and adenosine A2B receptors mediate bronchoconstriction.

β2-Adrenergic Receptors (β2-AR)

β2-ARs are the primary targets for bronchodilator drugs used in the treatment of asthma and COPD.[1] Activation of these Gs-coupled receptors leads to airway smooth muscle relaxation.[2]

Signaling Pathway: Upon agonist binding, the β2-AR activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4] cAMP then activates protein kinase A (PKA), which phosphorylates several downstream targets to promote muscle relaxation.[4] These targets include myosin light chain kinase (MLCK), leading to its inactivation, and ion channels that decrease intracellular calcium levels.[5]

Muscarinic Receptors

Acetylcholine released from parasympathetic nerves activates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[6] There are five subtypes of muscarinic receptors, with the M3 receptor being the primary subtype responsible for smooth muscle contraction.[7] Therefore, antagonists of the M3 receptor are effective bronchodilators.[6][8]

Signaling Pathway: The M3 muscarinic receptor is coupled to the Gq G protein. Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ activates calmodulin, which in turn activates MLCK, leading to phosphorylation of the myosin light chain and subsequent muscle contraction.[9]

Prostaglandin E2 Receptors (EP Receptors)

Prostaglandin E2 (PGE2) can have both bronchoconstrictive and bronchodilatory effects, depending on the receptor subtype it activates.[10] The EP2 and EP4 receptors, which are coupled to Gs, mediate bronchodilation, while the EP1 and EP3 receptors are associated with bronchoconstriction.[10][11] Selective activation of the EP2 receptor is a potential therapeutic strategy for bronchodilation.[10]

Signaling Pathway: Similar to the β2-AR, the EP2 receptor is coupled to Gs. Its activation leads to an increase in intracellular cAMP and subsequent activation of PKA, promoting airway smooth muscle relaxation.[11][12]

Adenosine Receptors

Adenosine is a signaling molecule that can induce bronchoconstriction, particularly in patients with asthma and COPD.[13][14] This effect is primarily mediated by the A2B adenosine receptor, which is expressed on mast cells.[13][15] Activation of A2B receptors on mast cells leads to the release of bronchoconstrictor mediators.[15][16] Therefore, antagonists of the A2B receptor are being investigated as potential asthma therapies.[17]

Quantitative Data on GPCR-Ligand Interactions